molecular formula C15H13BrO3 B5619196 2-methylphenyl (3-bromophenoxy)acetate

2-methylphenyl (3-bromophenoxy)acetate

Cat. No.: B5619196
M. Wt: 321.16 g/mol
InChI Key: YCZREHPMTQRGBZ-UHFFFAOYSA-N
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Description

2-Methylphenyl (3-bromophenoxy)acetate is an ester derivative featuring a phenoxyacetic acid backbone. Its structure comprises a 3-bromophenoxy group attached to an acetate moiety, with a 2-methylphenyl ester group. While direct data on this compound are absent in the provided evidence, its properties can be inferred from structurally related analogs. The bromine atom at the 3-position of the phenoxy group and the 2-methylphenyl ester are critical to its electronic and steric profile, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(2-methylphenyl) 2-(3-bromophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-11-5-2-3-8-14(11)19-15(17)10-18-13-7-4-6-12(16)9-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZREHPMTQRGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylphenyl (3-bromophenoxy)acetate typically involves the esterification reaction between 2-methylphenol and 3-bromophenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methylphenyl (3-bromophenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions, leading to the formation of 2-methylphenol and 3-bromophenoxyacetic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Major Products Formed

    Substitution Reactions: Products include substituted phenoxyacetates, depending on the nucleophile used.

    Hydrolysis: The major products are 2-methylphenol and 3-bromophenoxyacetic acid.

    Oxidation: Oxidized derivatives such as carboxylic acids or quinones.

Scientific Research Applications

2-methylphenyl (3-bromophenoxy)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Pharmaceutical Research: It may be explored for its potential biological activities and used as a starting material for the synthesis of pharmaceutical compounds.

    Agricultural Chemistry: The compound can be used in the development of agrochemicals, such as herbicides or insecticides.

Mechanism of Action

The mechanism of action of 2-methylphenyl (3-bromophenoxy)acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on compounds sharing structural motifs with 2-methylphenyl (3-bromophenoxy)acetate, including variations in ester groups, halogen placement, and additional functional groups.

2.1 Structural and Functional Group Variations
Ethyl 2-(3-Bromophenyl)Acetate and Methyl 2-(2-Methylphenyl)Acetate
  • Key Data :
    • Ethyl 2-(3-bromophenyl)acetate: EC₅₀ = 11.5–24.4 µM (OR1A1 agonist) .
    • Methyl 2-(2-methylphenyl)acetate: EC₅₀ = 12.2–25.0 µM (OR1A1 agonist) .
  • Comparison :
    • Both compounds activate OR1A1 with nearly identical EC₅₀ ranges, indicating that ester chain length (ethyl vs. methyl) and substituent position (3-bromo vs. 2-methyl) on the phenyl ring minimally impact activity.
    • The 3-bromo group in the former may enhance halogen bonding, while the 2-methyl group in the latter increases steric bulk.
tert-Butyl 2-(3-Bromophenoxy)Acetate
  • Key Data :
    • Molecular formula: C₁₂H₁₅BrO₃; Molecular weight: 287.15 g/mol .
  • Lacks direct biological activity data, but its bulky tert-butyl group may hinder receptor binding compared to smaller esters.
Methyl 2-Amino-2-(3-Bromophenyl)Acetate
  • Key Data: Molecular formula: C₉H₁₀BrNO₂; Molecular weight: 244.09 g/mol .
  • Comparison: The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets.
2.2 Substituent Position and Electronic Effects
2-(4-Methylphenyl)-2-Oxoethyl (3-Bromo-4-Methoxyphenyl)Acetate
  • Key Data :
    • Molecular formula: C₁₈H₁₇BrO₄; Molecular weight: 377.23 g/mol .
Methyl 2-(5-Bromo-3-Methylsulfinyl-1-Benzofuran-2-yl)Acetate
  • Key Data :
    • Benzofuran ring system with sulfinyl group; stabilized by C–H⋯O interactions .
  • These features may enhance target specificity but complicate synthesis compared to phenyl-based analogs.

Key Findings and Implications

  • Ester Group Impact : Ethyl/methyl esters show comparable OR1A1 activity, suggesting chain length is less critical than substituent placement.
  • Substituent Effects : Bromine at the 3-position enhances halogen bonding, while tert-butyl groups improve stability but reduce solubility.
  • Synthetic Complexity: Benzofuran and amino derivatives require specialized synthesis, limiting scalability compared to simpler phenyl esters.
  • Knowledge Gaps: Direct data on this compound are needed to confirm inferred properties and biological activity.

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